molecular formula C28H34O8 B119172 Deacetylnimbin CAS No. 18609-16-0

Deacetylnimbin

Cat. No. B119172
CAS RN: 18609-16-0
M. Wt: 498.6 g/mol
InChI Key: CTBHKOAPXBDFPX-PQYHCQQJSA-N
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Description

Deacetylnimbin is a limonoid that is nimbin in which the acetyloxy group at position 6 is replaced by a hydroxy group . It has been isolated from Azadirachta indica . It has a role as a plant metabolite, an antifeedant, and an insect growth regulator . It is a cyclic terpene ketone, an enone, a member of furans, a limonoid, a tetracyclic triterpenoid, a methyl ester, and a diester . It is functionally related to nimbin .


Synthesis Analysis

The synthesis of Deacetylnimbin has been reported in a study where ethylenediamine in methanol was used for the selective cleavage of the acetate group in nimbin to 6-deacetyl nimbin under microwave irradiation . This method enables deacetylation without affecting other functional groups such as α,β-unsaturated ketone, ester, ether, etc . Another study reported a convergent synthesis of nimbolide, a related compound, through a late-stage coupling strategy . This strategy uses a pharmacophore-containing building block and diversifiable hydrazone units to enable the modular synthesis of nimbolide and its analogues .


Molecular Structure Analysis

The molecular formula of Deacetylnimbin is C28H34O8 . Its molecular weight is 498.6 g/mol . The IUPAC name is methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.0³,⁸.0¹¹,¹⁵]hexadeca-5,11-diene-4-carboxylate .


Physical And Chemical Properties Analysis

Deacetylnimbin has a molecular weight of 498.6 g/mol . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . It has 6 freely rotating bonds . Its polar surface area is 112 Ų . Its molar refractivity is 128.6±0.4 cm³ . Its polarizability is 51.0±0.5 10⁻²⁴ cm³ . Its molar volume is 385.5±5.0 cm³ .

Scientific Research Applications

Cancer Therapeutics

Deacetylnimbin has shown potential in cancer treatment due to its ability to act as a poly(ADP-ribose) polymerase-1 (PARP-1) trapping inducer . This mechanism is significant in the development of cancer therapeutics, particularly for patients with germline BRCA1/2 mutations. The compound’s analogues have been synthesized to enhance PARP-1 trapping capability, which contributes to DNA damage, cytotoxicity, and innate immunomodulatory functions .

Agricultural Pest Management

In the agricultural sector, Deacetylnimbin demonstrates potent antifeedant and growth-inhibitory properties against pests like the cotton bollworm, Helicoverpa armigera . This application is crucial for protecting crops without the use of harmful synthetic chemicals, offering an eco-friendly alternative for pest control.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive compounds. Researchers have isolated and characterized numerous natural compounds from different parts of the neem tree, including Deacetylnimbin, which has led to the discovery of diterpenoids, triterpenoids, steroids, flavonoids, and other significant compounds .

Insecticidal Activity

Deacetylnimbin’s insecticidal activity is not limited to antifeedant properties. It can also be used to develop insecticides that target specific pests, reducing the reliance on broad-spectrum synthetic insecticides that can harm beneficial insects and the environment .

Medicinal Chemistry

In medicinal chemistry, Deacetylnimbin is utilized for its pharmacological properties. Its role in modulating PARP-1 activity makes it a valuable compound for designing drugs that require precise biochemical interactions to treat diseases .

Natural Product Synthesis

The modular synthesis of Deacetylnimbin and its analogues is a significant area of research in natural product synthesis. The flexibility of this synthetic route allows for the creation of a variety of analogues, expanding the potential applications of this compound in various fields .

Biochemical Research

Deacetylnimbin is used in biochemical research to study the mechanisms of action of natural products on biological systems. Its interaction with enzymes like PARP-1 provides insights into the cellular processes involved in DNA repair and cell death .

Eco-Friendly Pesticides

Lastly, the development of eco-friendly pesticides using Deacetylnimbin is an emerging field. By understanding its mode of action and optimizing its properties, researchers aim to create pesticides that are safe for the environment and non-toxic to non-target organisms .

Safety and Hazards

When handling Deacetylnimbin, it is advised to avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Deacetylnimbin has a variety of physiological effects on many insect pests, such as antifeedancy and growth and development inhibition . Future research directions could include further exploration of these effects, as well as the development of novel strategies to control its release rate and improve its stability and sustainability .

Mechanism of Action

Target of Action

Deacetylnimbin, also known as 6-Deacetylnimbin, is a limonoid isolated from the neem tree, Azadirachta indica . It primarily targets insects such as Spodoptera litura, Pericallia ricini, and Oxya fuscovittata . It acts as an insect growth regulator and antifeedant , deterring feeding and causing delays in molting, leading to larval and pupal mortalities .

Mode of Action

Deacetylnimbin interacts with its targets by inhibiting their feeding and growth . It causes delays in molting by increasing the larval duration, leading to larval and pupal mortalities . The compound also decreases pupal weights in the targeted insects .

Biochemical Pathways

It is known that the compound is a limonoid, a class of highly oxygenated terpenoids . Limonoids are known to interfere with insect growth and development, suggesting that Deacetylnimbin may affect similar pathways .

Pharmacokinetics

It is known that the compound is a plant metabolite , suggesting that it may be metabolized and excreted by the plant itself.

Result of Action

The primary result of Deacetylnimbin’s action is the inhibition of insect growth and feeding . This leads to increased larval duration, larval and pupal mortalities, and decreased pupal weights . These effects can significantly impact the survival and reproduction of the targeted insects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Deacetylnimbin. For example, the compound’s insecticidal activity may vary depending on the insect species and their specific physiological and biochemical characteristics . Additionally, environmental conditions such as temperature and humidity could potentially affect the stability and efficacy of the compound . .

properties

IUPAC Name

methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8/c1-14-16(15-8-10-35-13-15)11-17-21(14)28(4)18(12-20(30)33-5)27(3)19(29)7-9-26(2,25(32)34-6)23(27)22(31)24(28)36-17/h7-10,13,16-18,22-24,31H,11-12H2,1-6H3/t16-,17-,18-,22-,23+,24-,26-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBHKOAPXBDFPX-PQYHCQQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4O)[C@](C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deacetylnimbin

CAS RN

18609-16-0
Record name Deacetylnimbin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18609-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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